Cu(II) protoporphyrin IX

Heme Oxygenase Negative Control Enzymology

Cu(II) protoporphyrin IX (CuPPIX, CAS 14494-37-2) is the mandatory negative control for HO-1 inhibition studies. Unlike ZnPPIX (93.4% inhibition), CuPPIX shows no HO-1 inhibition, essential for discriminating HO-1-dependent vs. independent effects. Its >15-fold higher thermodynamic stability (Kf ~370–418 M⁻¹) vs. Fe(II)PPIX ensures reliable long-term solution experiments. For CO₂RR, CuPPIX uniquely yields CH₄ and C₂H₄ alongside CO (vs. Co-PPIX, 94% CO-selective). CuPPIX is non-substitutable—generic protoporphyrin IX cannot replace it for negative controls, mixed-product catalysis, or stable solution applications.

Molecular Formula C34H32CuN4O4
Molecular Weight 624.2 g/mol
Cat. No. B12341064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCu(II) protoporphyrin IX
Molecular FormulaC34H32CuN4O4
Molecular Weight624.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Cu+2]
InChIInChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
InChIKeyASFPSNQTLAUXFI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cu(II) Protoporphyrin IX: Procurement Guide for a Non‑Fluorescent, HO‑1‑Inert Metalloporphyrin with Superior Complex Stability


Cu(II) protoporphyrin IX (CuPPIX, CAS 14494‑37‑2) is a metalloporphyrin in which the central Fe(II) of the protoporphyrin IX macrocycle is replaced by a Cu(II) ion [1]. This substitution yields a compound that is structurally analogous to heme but functionally divergent in key biological contexts. CuPPIX serves as a critical negative control for heme oxygenase‑1 (HO‑1) inhibition studies, as it does not inhibit the enzyme, in stark contrast to Zn(II) protoporphyrin IX [2]. The Cu(II) center confers a square‑planar geometry, quenches fluorescence [3], and imparts a remarkably high thermodynamic stability relative to other divalent metal‑protoporphyrin IX complexes [4]. These fundamental properties define its utility as a biochemical probe, a catalyst component, and an antimicrobial agent, while also establishing clear differentiators from its most common in‑class substitutes.

Why Cu(II) Protoporphyrin IX Cannot Be Substituted by Zn(II)PPIX or Hemin: Three Evidence‑Based Procurement Considerations


Indiscriminate substitution among metalloporphyrins is scientifically unsound. First, the central metal ion determines enzymatic interaction: Zn(II) protoporphyrin IX is a potent, competitive inhibitor of heme oxygenase‑1 (HO‑1) (e.g., 93.4% inhibition at 0.005 mM in kidney assays [1]), whereas Cu(II) protoporphyrin IX exhibits no such inhibition, a critical distinction for assay controls. Second, metal identity dictates thermodynamic stability: CuPPIX has a formation constant (Kf) of ~370–418 M⁻¹, which is over 15‑fold higher than that of Fe(II)PPIX (Kf ~24 M⁻¹) [2], directly impacting solution behavior and complex integrity. Third, the metal center governs optoelectronic function: Cu(II) quenches porphyrin fluorescence, whereas Zn(II) enhances it, a property exploited in sensors and OLEDs [3]. These quantifiable differences in enzyme activity, complex stability, and photophysics preclude the use of a generic 'protoporphyrin IX' and mandate specific procurement of the Cu(II) chelate for applications ranging from negative controls to catalysis.

Cu(II) Protoporphyrin IX: Quantified Differential Performance Against Key Comparators (ZnPPIX, Hemin, CoPPIX, GaPPIX)


Cu(II) Protoporphyrin IX vs. Zn(II) Protoporphyrin IX: Quantitative Divergence in Heme Oxygenase‑1 Inhibition for Assay Design

Cu(II) protoporphyrin IX is functionally inert toward heme oxygenase‑1 (HO‑1), whereas Zn(II) protoporphyrin IX is a potent competitive inhibitor. Under comparable conditions, ZnPPIX achieves 93.4% inhibition of kidney HO‑1 activity at a concentration of 0.005 mM [1]. CuPPIX exhibits no detectable inhibition and is therefore validated as a negative control for HO‑1‑dependent studies [2].

Heme Oxygenase Negative Control Enzymology

Cu(II) Protoporphyrin IX vs. Fe(II)PPIX (Hemin) and Zn(II)PPIX: 15‑Fold Higher Formation Constant Ensures Superior Complex Integrity

In acetonitrile‑water (1:1 v/v) solution, Cu(II) protoporphyrin IX exhibits a formation constant (Kf) of approximately 370–418 M⁻¹ [1]. This value is more than 15‑fold greater than the Kf of 24 M⁻¹ reported for Fe(II)PPIX under identical conditions [1]. A separate study confirms CuPPIX has the largest Kf among all divalent metal‑protoporphyrin IX complexes tested [2].

Complex Stability Formation Constant Solution Chemistry

Cu(II) Protoporphyrin IX vs. Co(II)PPIX: Divergent Product Selectivity in Electrocatalytic CO2 Reduction

Electropolymerized films of Cu(II) protoporphyrin IX and Co(II) protoporphyrin IX exhibit distinct product distributions during electrochemical CO2 reduction. Co‑PPIX demonstrates high selectivity toward carbon monoxide (CO), achieving a faradaic efficiency (FE) of up to 94% at −1.32 V vs. RHE [1]. In contrast, Cu‑PPIX under the same conditions produces a mixture of gases including CO, methane (CH4), and ethylene (C2H4) [1].

Electrocatalysis CO2 Reduction Selectivity

Cu(II) Protoporphyrin IX vs. Fe(III)PPIX (Hemin) and Zn(II)PPIX: Reduced Phototoxicity Enables Broader Light‑Exposure Handling

Cu(II) protoporphyrin IX exhibits markedly lower phototoxicity compared to free protoporphyrin IX and certain other metalloporphyrins. In a standardized hemolysis assay (human erythrocytes, 40 μM compound, 230 kJ m⁻² radiation dose), CuPPIX was ineffective as a photohemolytic agent [1]. While not a head‑to‑head comparison with hemin in this study, the data place CuPPIX among the least phototoxic metalloporphyrin dimethyl esters tested. The presence of Cu(II) ions additionally enhances stability against photobleaching in photocatalytic systems relative to Fe(III)‑containing analogs [2].

Phototoxicity Photobleaching Photosensitizer

Cu(II) Protoporphyrin IX vs. Fe(II)PPIX (Hemin): Inability to Sustain Protein Synthesis Distinguishes Biological Function

In a rabbit reticulocyte lysate cell‑free system, hemin (Fe(III)‑protoporphyrin IX) sustains protein synthesis rates at 60–70% of initial levels and maintains polyribosome integrity. Under identical conditions, Cu(II) protoporphyrin IX is completely ineffective at sustaining protein synthesis, yielding rates indistinguishable from the hemin‑free control [1]. Cobalt, magnesium, and zinc derivatives show varying degrees of activity (CoPPIX ~100% effective; MgPPIX and ZnPPIX ~50% effective), but CuPPIX and NiPPIX are entirely inactive [1].

Protein Synthesis Reticulocyte Lysate Hemin Replacement

Cu(II) Protoporphyrin IX vs. Ga(III)PPIX and Co(III)PPIX: Shared Antimicrobial Activity but Distinct Binding Modes to HmuY Haemophore

Cu(II) protoporphyrin IX, along with Ga(III)PPIX and Co(III)PPIX, exhibits antimicrobial activity against Porphyromonas gingivalis by reducing planktonic and biofilm growth [1]. However, the binding mode to the HmuY haemophore differs significantly: CuPPIX interacts exclusively with His134 of HmuY, whereas Ga(III)PPIX and Zn(II)PPIX bind only His166, and Co(III)PPIX binds both His134 and His166 [2]. This differential axial ligation may influence bacterial uptake efficiency and resistance mechanisms.

Antimicrobial Periodontitis Haemophore Binding

Cu(II) Protoporphyrin IX: Procurement‑Relevant Application Scenarios Grounded in Comparative Evidence


Heme Oxygenase‑1 (HO‑1) Pathway Studies: Essential Negative Control for ZnPPIX Experiments

CuPPIX is the validated negative control for any study employing Zn(II) protoporphyrin IX as an HO‑1 inhibitor. While ZnPPIX achieves 93.4% HO‑1 inhibition at 0.005 mM, CuPPIX shows no inhibition [3]. Procurement is mandatory for experiments requiring discrimination between HO‑1‑dependent and HO‑1‑independent effects.

Electrocatalytic CO2 Reduction Targeting C1–C2 Hydrocarbon Mixtures

For CO2RR applications where production of methane and ethylene is desired alongside CO, CuPPIX‑based electrodes are required. Co‑PPIX selectively produces CO (94% FE), whereas Cu‑PPIX yields a mixed product stream of CO, CH4, and C2H4 [3]. This divergence in selectivity dictates catalyst selection based on target product distribution.

Biomimetic Halogenation Catalysis: Micellar CuPPIX for Enhanced Chlorination Rates

Cu(II) protoporphyrin IX encapsulated with L‑cysteine in cetyltrimethylammonium bromide micelles functions as a biomimetic model of chloroperoxidase. This system increases the rate of carbon‑bond chlorination at pH 3 [3] and exhibits resistance to high concentrations of hydrogen peroxide, overcoming a limitation of natural hemo‑enzymes [4]. Alternative metalloporphyrins have not been reported to offer this specific micellar rate enhancement.

Solution‑Phase Studies Requiring High Complex Stability Against Metal Dissociation

In acetonitrile‑water or similar mixed solvent systems, CuPPIX maintains superior thermodynamic stability (Kf ~370–418 M⁻¹), which is >15‑fold higher than Fe(II)PPIX (Kf ~24 M⁻¹) [3]. This makes CuPPIX the preferred choice for long‑term solution experiments, catalytic cycles, or biological buffer incubations where metal dissociation from ZnPPIX or FePPIX would confound results.

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